molecular formula C27H16O B1595455 7,9-Diphenyl-8H-cyclopenta[a]acenaphthylen-8-one CAS No. 641-57-6

7,9-Diphenyl-8H-cyclopenta[a]acenaphthylen-8-one

Cat. No.: B1595455
CAS No.: 641-57-6
M. Wt: 356.4 g/mol
InChI Key: QQGHPFDLUNMBGJ-UHFFFAOYSA-N
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Description

7,9-Diphenyl-8H-cyclopenta[a]acenaphthylen-8-one is an organic compound with the molecular formula C27H16O It is known for its unique structure, which includes a cyclopenta[a]acenaphthylene core with phenyl groups at the 7 and 9 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

7,9-Diphenyl-8H-cyclopenta[a]acenaphthylen-8-one can be synthesized through a Knoevenagel condensation reaction. This involves the reaction between acenaphthylene-1,2-dione and diphenylacetone, resulting in the formation of the desired compound with a high yield of 96% . The reaction typically requires a base catalyst and is carried out under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up from laboratory conditions. The use of efficient catalysts and optimized reaction conditions can facilitate the large-scale production of this compound.

Chemical Reactions Analysis

Types of Reactions

7,9-Diphenyl-8H-cyclopenta[a]acenaphthylen-8-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the carbonyl group present in the structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the cyclopenta[a]acenaphthylene core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

7,9-Diphenyl-8H-cyclopenta[a]acenaphthylen-8-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7,9-Diphenyl-8H-cyclopenta[a]acenaphthylen-8-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Diphenyl-3,4-(naphthalene-1,8-diyl)-2,4-cyclopentene-1-one
  • Acecyclone

Uniqueness

7,9-Diphenyl-8H-cyclopenta[a]acenaphthylen-8-one stands out due to its unique cyclopenta[a]acenaphthylene core and the positioning of the phenyl groups. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications. Compared to similar compounds, it offers a different set of functionalization possibilities and potential biological activities .

Properties

IUPAC Name

7,9-diphenylcyclopenta[a]acenaphthylen-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H16O/c28-27-23(18-9-3-1-4-10-18)25-20-15-7-13-17-14-8-16-21(22(17)20)26(25)24(27)19-11-5-2-6-12-19/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQGHPFDLUNMBGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C4=CC=CC5=C4C(=CC=C5)C3=C(C2=O)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40295913
Record name 7,9-Diphenyl-8H-cyclopenta[a]acenaphthylen-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40295913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

641-57-6
Record name NSC106262
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106262
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7,9-Diphenyl-8H-cyclopenta[a]acenaphthylen-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40295913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

An amount of 5.9 g (32.4 mmol) of acenaphthenequinone and 7.5 g (35.7 mmol) of 1,3-diphenyl-2-propanone were suspended in 150 ml of ethanol and a solution of 2 g of potassium hydroxide in ethanol was added. After the mixture was heated to the reflux temperature, the same amount of the solution of potassium hydroxide in ethanol was further added and allowed to react for five minutes. The solid substance deposited after cooled on ice was filtered and washed with ethanol to obtain 8.24 g (23.1 mmol) of 7,9-diphenylcyclopenta[a]acenaphthylene-8-one. The yield was 71.3%.
Quantity
5.9 g
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reactant
Reaction Step One
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7.5 g
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2 g
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0 (± 1) mol
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0 (± 1) mol
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reactant
Reaction Step Four
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0 (± 1) mol
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Reaction Step Four
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150 mL
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solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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